molecular formula C15H28O2 B1612637 Rhodinyl isovalerate CAS No. 7778-96-3

Rhodinyl isovalerate

Cat. No.: B1612637
CAS No.: 7778-96-3
M. Wt: 240.38 g/mol
InChI Key: OZAWINZSOFVOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodinyl isovalerate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from butanoic acid and a specific alcohol, making it a unique compound with distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodinyl isovalerate typically involves the esterification reaction between butanoic acid and the corresponding alcohol. The reaction is catalyzed by a mineral acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the ester. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Rhodinyl isovalerate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and the corresponding alcohol.

    Transesterification: A different ester and the original alcohol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

Rhodinyl isovalerate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which Rhodinyl isovalerate exerts its effects involves its interaction with specific molecular targets. In biological systems, esters can act as signaling molecules, binding to receptors and modulating various pathways. The exact molecular targets and pathways involved depend on the specific biological context and the ester’s structure .

Comparison with Similar Compounds

Properties

CAS No.

7778-96-3

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

[(3S)-3,7-dimethyloct-7-enyl] 3-methylbutanoate

InChI

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h13-14H,1,6-11H2,2-5H3/t14-/m0/s1

InChI Key

OZAWINZSOFVOBJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)OCCC(C)CCCC(=C)C

Canonical SMILES

CC(C)CC(=O)OCCC(C)CCCC(=C)C

density

d15 0.88
0.8829 (15°)

physical_description

colourless, oily liquid with a rose odou

solubility

soluble in alcohol;  practically insoluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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